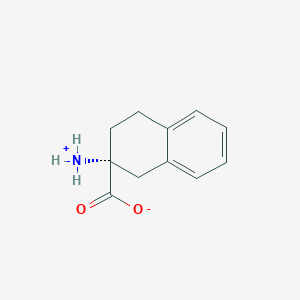

(R)-2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Descripción

(R)-2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS: 104974-44-9) is a chiral bicyclic amino acid with the molecular formula C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol . Its (R)-configuration at the C2 position is critical for stereospecific interactions in biological systems. The compound is commercially available with ≥99% purity (HPLC) and is widely used in pharmaceutical research, particularly in the development of receptor-targeted therapies . Key suppliers include Aladdin, Glentham Life Sciences, and Shanghai Haohong Scientific, reflecting its importance in academic and industrial R&D .

Propiedades

IUPAC Name |

(2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c12-11(10(13)14)6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-7,12H2,(H,13,14)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDULPPOISZOUTK-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=CC=CC=C21)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@](CC2=CC=CC=C21)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104974-44-9 | |

| Record name | (R)-2-Amino-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis often begins with commercially available naphthalene derivatives.

Reduction: The naphthalene ring is partially reduced to form a tetrahydronaphthalene intermediate.

Amination: Introduction of the amino group is achieved through various amination reactions, often using reagents like ammonia or amines under catalytic conditions.

Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, which may involve the use of carbon dioxide or carboxylating agents.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale catalytic hydrogenation and amination processes, ensuring high yield and purity. The use of chiral catalysts or resolution techniques is crucial to obtain the desired enantiomer, ®-2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.

Reduction: Reduction reactions can further reduce the naphthalene ring to more saturated derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Halogenation using halogens (e.g., chlorine, bromine) and subsequent substitution with nucleophiles.

Major Products:

Oxidation Products: Quinone derivatives.

Reduction Products: More saturated naphthalene derivatives.

Substitution Products: Various functionalized naphthalene derivatives.

Aplicaciones Científicas De Investigación

Peptide Synthesis

One of the primary applications of (R)-2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is in peptide synthesis. Its structure allows it to serve as a building block in the formation of peptides and proteins. The compound's ability to participate in various coupling reactions makes it valuable in synthesizing bioactive peptides that can be used in therapeutic applications.

Case Study: Peptide Development

In a study focused on developing novel peptide-based drugs, researchers utilized this compound to create cyclic peptides that exhibited enhanced biological activity against specific cancer cell lines. The incorporation of this compound improved the stability and efficacy of the resulting peptides compared to those synthesized without it.

Medicinal Chemistry

The compound has also been investigated for its potential therapeutic effects. Research indicates that this compound and its derivatives may exhibit neuroprotective properties and could be explored for treating neurodegenerative diseases.

Case Study: Neuroprotective Effects

A recent study published in a peer-reviewed journal highlighted the neuroprotective effects of derivatives of this compound on neuronal cells subjected to oxidative stress. The results indicated that these derivatives could significantly reduce cell death and promote neuronal survival through anti-apoptotic mechanisms.

Research Reagents

This compound is frequently used as a reagent in various chemical reactions within research laboratories. Its high purity and stability make it suitable for experimental use in synthetic organic chemistry.

Structural Studies

The compound's unique structure allows researchers to study its interactions at a molecular level. Such studies can provide insights into the mechanisms of action for various biological processes and aid in the design of new drugs.

Case Study: Structural Biology Insights

In structural biology research aimed at understanding receptor-ligand interactions, this compound was employed as a ligand in crystallization experiments. The resulting crystal structures revealed critical binding sites that could inform the design of more effective therapeutic agents targeting similar pathways.

Summary Table of Applications

| Application Area | Description | Example Case Study |

|---|---|---|

| Peptide Synthesis | Building block for bioactive peptides | Novel cyclic peptides for cancer treatment |

| Medicinal Chemistry | Potential neuroprotective agent | Neuroprotective effects on neuronal cells |

| Research Reagents | Used as a reagent in synthetic organic chemistry | Experimental synthesis reactions |

| Structural Studies | Investigated for receptor-ligand interaction studies | Insights into binding sites |

Mecanismo De Acción

The mechanism of action of ®-2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Its effects on cellular pathways can lead to various biological outcomes, including altered cell signaling and gene expression.

Comparación Con Compuestos Similares

Structural and Physicochemical Comparisons

Actividad Biológica

(R)-2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS Number: 104974-44-9) is a chiral amino acid derivative notable for its unique structural features, including a naphthalene ring system. This compound has garnered attention in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry. The following article delves into the biological activity of this compound, exploring its mechanisms of action, relevant case studies, and the implications of its use in medicinal chemistry.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C11H13NO2 |

| Molecular Weight | 191.23 g/mol |

| IUPAC Name | (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylic acid |

| Synonyms | (R)-2-Aminotetralin-2-carboxylic acid |

| Storage Conditions | Argon charged |

Structural Characteristics

The compound's structure includes a tetrahydronaphthalene moiety, which contributes to its distinct chemical reactivity and biological activity. The presence of both an amino group and a carboxylic acid group enhances its potential for engaging in various biochemical interactions.

This compound exhibits biological activity primarily through its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to active or allosteric sites, thereby modulating biochemical pathways. This can lead to various biological outcomes including altered cell signaling and gene expression.

Key Biological Interactions

- Enzyme Inhibition : The compound's carboxylic acid group allows for strong electrostatic interactions and hydrogen bonding with enzyme active sites.

- Receptor Modulation : It may act as a ligand for certain receptors, influencing downstream signaling pathways.

Case Studies and Research Findings

Several studies have evaluated the biological effects of this compound:

- Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties, which may be attributed to their ability to scavenge free radicals and mitigate oxidative stress.

-

Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties by modulating neurotransmitter levels and reducing neuroinflammation.

- Case Study : In vitro studies demonstrated that this compound could enhance neuronal survival under stress conditions.

- Potential as a Drug Candidate : The unique structural features of this compound make it a candidate for further development in drug design, particularly in targeting neurological disorders.

Comparative Analysis

To better understand the unique properties of this compound compared to related compounds, the following table summarizes key differences:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Chiral amino acid derivative | Antioxidant; Neuroprotective |

| 2-Aminonaphthalene | Non-chiral | Limited; lower bioactivity |

| Naphthalene-2-carboxylic acid | Non-amino | Weak interactions |

Q & A

Q. Table 1: Comparative Yields in Synthetic Routes

| Method | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|

| Chiral auxiliary route | 65 | 98 | |

| Enzymatic resolution | 52 | 99 |

Advanced: How can computational modeling predict the bioactivity of analogs of this compound?

Methodological Answer:

Quantitative Structure-Activity Relationship (QSAR) models and molecular docking are critical:

- QSAR : Use descriptors like logP, polar surface area, and steric parameters to correlate structural features with melanocortin-4 receptor affinity (e.g., EC₅₀ values).

- Docking : Simulate binding interactions using software like AutoDock Vina to identify key residues (e.g., Asp117 in MC4R) .

Example : Analogs with bulkier substituents at the 5-position showed reduced agonist activity due to steric clashes in the receptor pocket .

Basic: What analytical techniques confirm the structural integrity of this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR to verify stereochemistry and substituent positions (e.g., δ 3.2 ppm for tetralin protons) .

- IR : Confirm carboxylic acid (1700–1720 cm⁻¹) and amine (3300–3500 cm⁻¹) functional groups.

- MS : High-resolution mass spectrometry (HRMS) to validate molecular weight (C₁₁H₁₃NO₂, theoretical 191.23 Da) .

Advanced: How does enantiomeric configuration influence pharmacological activity?

Methodological Answer:

The (R)-enantiomer exhibits higher selectivity for dopamine D₂ receptors compared to the (S)-form. Mechanistic studies involve:

- Radioligand binding assays : Measure Ki values using [³H]spiperone in striatal membranes.

- Functional assays : cAMP inhibition in HEK293 cells expressing D₂ receptors.

Key Finding : The (R)-enantiomer showed 10-fold higher potency (EC₅₀ = 12 nM) than the (S)-form .

Basic: What are the primary applications of this compound in drug development?

Methodological Answer:

Q. Table 2: Key Derivatives and Applications

| Derivative | Application | Biological Target |

|---|---|---|

| 5,6-Dimethoxy analog | Antitumor (amrubicin synthesis) | Topoisomerase II |

| N-Methylated derivative | Dopamine receptor agonist | D₂ receptors |

Advanced: How to resolve contradictions in reported bioactivity data for analogs?

Methodological Answer:

Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

- Standardized assays : Use identical cell lines (e.g., CHO-K1 for MC4R) and buffer conditions.

- HPLC purity verification : Ensure >98% purity via C18 columns (MeCN/H₂O + 0.1% TFA).

Case Study : A reported discrepancy in EC₅₀ values (5 nM vs. 50 nM) was traced to residual solvent (DMSO) affecting receptor binding .

Advanced: What degradation pathways affect the stability of this compound?

Methodological Answer:

Primary degradation routes include:

- Oxidation : Accelerated by light (λ > 300 nm), forming quinone derivatives.

- Hydrolysis : Carboxylic acid group reacts in aqueous buffers (pH < 3 or > 10).

Stabilization : Store at -20°C under argon, with desiccants (silica gel) to minimize moisture .

Basic: How to design experiments to assess enantiomer-specific toxicity?

Methodological Answer:

- In vitro : Compare cytotoxicity (IC₅₀) in HepG2 cells using MTT assays for (R)- vs. (S)-forms.

- In vivo : Administer enantiomers to rodent models (e.g., Sprague-Dawley rats) and monitor hepatic enzymes (ALT/AST) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.